molecular formula C16H12O3 B13140847 1-(1-Hydroxyethyl)anthracene-9,10-dione CAS No. 64267-40-9

1-(1-Hydroxyethyl)anthracene-9,10-dione

Cat. No.: B13140847
CAS No.: 64267-40-9
M. Wt: 252.26 g/mol
InChI Key: AQJGQODMKLPMKK-UHFFFAOYSA-N
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Description

1-(1-Hydroxyethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features a 9,10-dioxoanthracene core with a hydroxyethyl group attached, making it a unique and valuable molecule in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1-ethyl-9,10-anthraquinone using oxidizing agents like potassium permanganate or chromium trioxide can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalysts such as vanadium pentoxide (V2O5) in a fixed-bed reactor at elevated temperatures (around 389°C) is a common method for producing anthraquinone derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxyethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Hydroxyethyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxyethyl)anthracene-9,10-dione involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This inhibition is achieved through hydrogen-bond interactions with amino acid residues such as Gln322, Gly306, Thr307, and Ser329 .

Comparison with Similar Compounds

Uniqueness: 1-(1-Hydroxyethyl)anthracene-9,10-dione stands out due to its specific hydroxyethyl substitution, which imparts unique chemical and biological properties. Its ability to inhibit α-glucosidase with high specificity and potency makes it a valuable compound in diabetes research .

Properties

CAS No.

64267-40-9

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

1-(1-hydroxyethyl)anthracene-9,10-dione

InChI

InChI=1S/C16H12O3/c1-9(17)10-7-4-8-13-14(10)16(19)12-6-3-2-5-11(12)15(13)18/h2-9,17H,1H3

InChI Key

AQJGQODMKLPMKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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